M1 vs. M2 Muscarinic Receptor Subtype Selectivity: A Quantitative Comparison with Atropine
Dicyclomine demonstrates a significant selectivity for the M1 muscarinic receptor subtype over the M2 subtype, a property not shared by the classic non-selective antagonist atropine. In binding studies, dicyclomine exhibited an affinity (Ki) for the M1 receptor of 3.7-14 nM [1]. This is in stark contrast to its affinity for the cardiac M2 receptor, which is substantially lower. Functional studies in the guinea-pig ileum confirm this, showing a pA2 of 9.13 for the neuronal M1-receptor versus a pA2 of 7.21 for the postjunctional M2-receptor, representing an over 80-fold difference in potency [2]. Atropine, in comparison, displays nearly equivalent affinity for M1, M2, and M3 subtypes with Ki values varying only slightly (1.6-4.6 nM), demonstrating no meaningful selectivity [1].
| Evidence Dimension | M1/M2 Muscarinic Receptor Selectivity |
|---|---|
| Target Compound Data | Dicyclomine: M1 pA2 = 9.13 (guinea-pig ileum, functional assay); M2 pA2 = 7.21 [2] |
| Comparator Or Baseline | Atropine: No selectivity; Ki values vary slightly (1.6-4.6 nM) across M1, M2, M3 subtypes [1] |
| Quantified Difference | Dicyclomine exhibits >80-fold selectivity for M1 over M2 in functional assays. Atropine is non-selective. |
| Conditions | Guinea-pig ileum myenteric plexus-longitudinal muscle preparation (functional assay); Rat cortical, cardiac, and glandular membrane preparations (binding assay). |
Why This Matters
This selectivity profile makes dicyclomine a superior pharmacological tool for dissecting M1-mediated pathways without the confounding M2-mediated cardiac effects inherent to atropine.
- [1] Giachetti A, Giraldo E, Ladinsky H, Montagna E. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Br J Pharmacol. 1986;89(1):83-90. View Source
- [2] Kilbinger H, Stein A. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum. Br J Pharmacol. 1988;94(4):1270-1274. View Source
